N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide
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Overview
Description
N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide is a complex organic compound that features a thiazole ring and an isoindoloquinazoline structure. The thiazole ring is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The isoindoloquinazoline structure is often associated with antitumor and cytotoxic activities, making this compound a potential candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide typically involves multi-step organic reactions. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions. The isoindoloquinazoline structure can be synthesized through cyclization reactions involving anthranilic acid derivatives and isatoic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the isoindoloquinazoline structure can be reduced to form alcohols.
Substitution: The amino group in the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its antitumor and cytotoxic activities.
Mechanism of Action
The mechanism of action of N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can inhibit the biosynthesis of bacterial lipids, while the isoindoloquinazoline structure can interfere with DNA replication and repair mechanisms in cancer cells. These interactions lead to the compound’s antimicrobial and antitumor effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug with a thiazole ring.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-2-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]acetamide is unique due to its combination of a thiazole ring and an isoindoloquinazoline structure. This dual functionality allows it to exhibit a wide range of biological activities, making it a versatile compound for scientific research.
Properties
Molecular Formula |
C22H17N5O4S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
2-[2-[[2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C22H17N5O4S/c23-17(28)9-12-11-32-22(24-12)25-18(29)10-26-19-13-5-1-2-6-14(13)21(31)27(19)16-8-4-3-7-15(16)20(26)30/h1-8,11,19H,9-10H2,(H2,23,28)(H,24,25,29) |
InChI Key |
DGAYXUZPVPHXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NC(=CS5)CC(=O)N |
Origin of Product |
United States |
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